1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazolidin-2-one
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Overview
Description
1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazolidin-2-one is a complex organic compound that features a boron-containing dioxaborolane ring attached to a phenyl group, which is further connected to an imidazolidin-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazolidin-2-one typically involves the following steps:
Formation of the dioxaborolane ring: This is achieved by reacting pinacol with boron trihalides or boronic acids under controlled conditions.
Attachment to the phenyl group: The dioxaborolane ring is then coupled with a phenyl group using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Formation of the imidazolidin-2-one moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can lead to the formation of boron-hydride complexes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Boronic acids and esters.
Reduction: Boron-hydride complexes.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazolidin-2-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug design and development, especially in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazolidin-2-one involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable covalent bonds with other elements, making it a versatile intermediate in organic synthesis. In biological systems, the compound can interact with cellular components, potentially disrupting cellular processes and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Phenylboronic acid
- Imidazolidin-2-one derivatives
Uniqueness
1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazolidin-2-one is unique due to the combination of the dioxaborolane ring and the imidazolidin-2-one moiety. This combination imparts unique chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
2134651-90-2 |
---|---|
Molecular Formula |
C15H21BN2O3 |
Molecular Weight |
288.1 |
Purity |
95 |
Origin of Product |
United States |
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